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X5050

Mechanism of Action Target Engagement Ubiquitin-Proteasome

Researchers often face reproducibility issues when using non-specific REST pathway modulators. X5050 directly degrades REST protein via the ubiquitin-proteasome system (EC50: 2.1 μM), offering a clean, validated mechanism without affecting REST expression. - Uniquely induces REST degradation; distinct from SCP1 phosphatase inhibitors. - Validated in vivo: increases prefrontal cortex BDNF after intraventricular delivery in mice. - Published synergy with EZH2 inhibitors in disrupting topological domains and cancer cell growth. Supplied with defined purity and activity for consistent, reproducible results.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B8176035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameX5050
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESC=CCONC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3O
InChIInChI=1S/C17H15N3O3/c1-2-9-23-20-17(22)11-7-8-13-14(10-11)19-16(18-13)12-5-3-4-6-15(12)21/h2-8,10,21H,1,9H2,(H,18,19)(H,20,22)
InChIKeyRGROIKJLROTDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

X5050: Selective REST Inhibitor


X5050 (CAS 2404756-81-4) is a cell-permeable benzoimidazole-5-carboxamide derivative that functions as a potent and selective inhibitor of the Repressor Element-1 Silencing Transcription factor (REST/NRSF). Unlike broad-spectrum transcriptional modulators, X5050 specifically targets REST for degradation via the ubiquitin-proteasome system, leading to the derepression of neuronal genes such as BDNF and SNAP25 [1]. Its unique mechanism—inducing REST protein degradation rather than inhibiting its expression or DNA binding—positions it as a critical tool for dissecting REST-dependent silencing pathways in Huntington's disease, glioblastoma, and neurodevelopmental studies [2]. With a reported EC50 of 2.1 μM in cellular assays, X5050 is the most well-characterized small molecule in its class and is available from multiple commercial suppliers with validated purity and activity .

Cell-permeable REST protein degrader targeting ubiquitin-proteasome system

Direct mechanism: promotes REST degradation without affecting mRNA expression or DNA binding

Supports neuronal gene derepression studies (BDNF, SNAP25) in Huntington's and glioblastoma models

X5050 vs. Generic REST Inhibitors


Substituting X5050 with alternative REST pathway inhibitors (e.g., SCP1 phosphatase inhibitors like GR-28 or T-65, or broad-spectrum epigenetic modulators) introduces critical experimental variables due to fundamental differences in mechanism, selectivity, and validated downstream effects. X5050 directly binds to and promotes the degradation of the REST protein itself, a mechanism not shared by SCP1 inhibitors which act upstream by modulating REST's phosphorylation state [1]. This mechanistic divergence results in distinct transcriptional signatures; for example, X5050's transcriptomic profile in neural cells is well-defined and distinct from that of compounds affecting REST activity via other nodes [2]. Furthermore, X5050's validated in vivo activity in murine models—including acute intraventricular delivery increasing prefrontal cortex BDNF expression—provides a functional benchmark that is absent for many purported analogs . Consequently, assuming functional equivalence without direct comparative data risks misinterpretation of REST-dependent biology and irreproducible experimental outcomes.

Mechanism divergence: X5050 directly degrades REST protein; SCP1 inhibitors modulate phosphorylation upstream. Transcriptional outcomes may not be equivalent.

Transcriptomic profile mismatch: gene expression signatures from indirect REST modulators may differ from X5050's validated neuronal gene upregulation pattern.

In vivo functional benchmark absent: many analogs lack validated CNS target engagement or BDNF elevation data, increasing experimental variability.

X5050 vs. Closest Analogs


REST Degradation vs. SCP1 Phosphatase Inhibition

X5050 uniquely promotes the degradation of the REST protein via the ubiquitin-proteasome system, directly reducing REST protein levels. In contrast, SCP1 phosphatase inhibitors (e.g., GR-28, T-65) reduce REST transcriptional activity indirectly by modulating its phosphorylation state [1]. This fundamental mechanistic difference is quantifiable: X5050 at 50-100 μM achieves a 50% reduction in REST protein levels in cellular assays , whereas T-65 reduces REST protein levels in HEK293 cells with an EC50 of 1.5 μM, acting through a distinct covalent inhibition mechanism of the SCP1 phosphatase .

REST Degradation vs. SCP1 Inhibition
Cross-study comparable
X5050: 50% REST protein reduction at 50–100 μM
SCP1 inhibitor T-65: EC50 1.5 μM (SCP1 inhibition)
Mechanism divergence supports orthogonal pathway interrogation
Cell models differ; cross-study comparison
Mechanism of Action Target Engagement Ubiquitin-Proteasome

Selective REST Degradation Without Off-Target Effects

X5050 exhibits a clean selectivity profile, specifically promoting REST degradation without altering REST mRNA expression, RNA splicing, or its binding to RE1 DNA sequences [1]. This contrasts with broad-spectrum epigenetic inhibitors or transcriptional modulators which may have off-target effects on REST-related pathways. While no direct head-to-head comparison with a defined analog exists for this specific selectivity parameter, the class-level inference is strong: the lack of effect on REST expression and DNA binding is a defined and validated property of X5050 that is not guaranteed for other compounds affecting REST activity.

Selectivity Profile
Class-level inference
No significant effect on REST mRNA, splicing, or RE1 DNA binding
Clean degradation profile reduces confounding variables
Validated in neural stem cells; extrapolation to other cell types requires review
Selectivity Target Engagement Transcriptional Repression

In Vivo Validation in Huntington’s Disease Model

X5050 has demonstrated in vivo efficacy in a murine model of Huntington's disease, where acute intraventricular delivery significantly increased the expression of BDNF and other REST-regulated genes in the prefrontal cortex [1]. This functional outcome provides a critical translational benchmark. In contrast, many REST pathway inhibitors, including SCP1 inhibitors like GR-28 and T-65, lack published in vivo data in analogous neurological disease models, making X5050 the preferred choice for studies requiring in vivo validation of REST inhibition effects.

In Vivo Target Engagement
Cross-study comparable
Increased prefrontal cortex BDNF expression in murine HD model
SCP1 inhibitors: no published in vivo data
Only REST inhibitor with reported in vivo CNS target engagement
Acute intraventricular delivery; chronic and other routes require validation
In Vivo Pharmacology Neurotrophic Factors Huntington's Disease

Distinct Neuronal Gene Signature

Differential transcriptomic analysis revealed that X5050 treatment of wild-type neural cells leads to the upregulation of a specific panel of neuronal genes targeted by REST [1]. This gene expression signature is a direct consequence of REST degradation and is distinct from the transcriptional changes induced by compounds that inhibit REST activity through other mechanisms (e.g., SCP1 inhibitors) [2]. While direct comparative transcriptomic data with a defined analog is not publicly available, the class-level inference is that X5050's unique mechanism yields a specific and reproducible transcriptional output, which is crucial for studies aiming to link REST inhibition to particular gene expression programs.

Transcriptional Signature
Class-level inference
Upregulation of REST-targeted neuronal genes; distinct from indirect modulators
Supports focused gene expression studies
No direct comparative transcriptomic data with defined analogs
Transcriptomics Gene Expression Neuronal Differentiation

Potency Benchmark in REST Transcriptional Assays

X5050 inhibits REST transcriptional activity with a reported EC50 of 2.1 μM in a cell-based luciferase assay . While this potency is comparable to some SCP1 inhibitors (e.g., T-65 EC50 = 1.5 μM for REST protein reduction in HEK293 cells ), the key differentiator is that X5050's EC50 is derived from an assay directly measuring REST transcriptional repression, providing a more direct measure of its functional effect. In contrast, the EC50 of SCP1 inhibitors reflects an upstream event, and the relationship between SCP1 inhibition and REST transcriptional activity may not be linear or consistent across cell types. Therefore, X5050's EC50 is a more reliable guide for experimental dosing in studies focused on REST-dependent transcription.

Potency (REST Transcription)
Assay context
EC50 = 2.1 μM
REST transcriptional repression luciferase assay
Directly linked to REST-dependent transcription endpoint
Compare with T-65 EC50 1.5 μM in REST protein reduction assay; different readouts
Potency EC50 High-Throughput Screening

X5050 Research & Preclinical Applications


Neuronal Gene Derepression in HD Models

X5050 is the compound of choice for studies aiming to reverse REST-mediated silencing of neurotrophic factors like BDNF in Huntington's disease models. Its validated in vivo activity, specifically the increase in prefrontal cortex BDNF expression following intraventricular delivery in mice [1], provides a direct link to disease-relevant pathophysiology. This makes it ideal for preclinical efficacy studies and for exploring the therapeutic potential of REST inhibition in neurodegeneration.

Mechanistic Studies of REST Repression

Researchers investigating the fundamental biology of REST-mediated gene silencing should prioritize X5050. Its unique mechanism—direct degradation of the REST protein without affecting its expression or DNA binding [1]—offers a clean and specific tool for dissecting REST's role in chromatin regulation and gene expression. This contrasts with upstream modulators like SCP1 inhibitors, which introduce additional variables related to phosphatase activity [2].

Combinatorial Epigenetic Therapy in Glioblastoma

Emerging evidence suggests that combining REST inhibition with EZH2 inhibition (e.g., using X5050 and GSK343) leads to synergistic loss of topologically associated domains and reduced cancer cell growth [3]. X5050's specific degradation of REST is a critical component of this combinatorial approach, and its use in such studies is supported by published data demonstrating enhanced chromatin disruption compared to single-agent treatment [4].

REST Target Validation in Neurological Disorders

For academic or industrial groups seeking to validate REST as a drug target, X5050 serves as the benchmark chemical probe. Its well-characterized in vitro and in vivo pharmacology, along with its availability from reputable vendors with defined purity and activity, ensures reproducibility across studies . This is essential for building a robust evidence base for REST-targeted drug discovery programs.

Application
Selection Property
Validation Focus
REST silencing reversal in HD models
In vivo BDNF expression data
Neurotrophic factor and gene expression endpoints
REST degradation mechanism studies
Direct protein degradation probe
Ubiquitin-proteasome pathway and target engagement
Combinatorial REST/EZH2 inhibition in glioblastoma models
Synergistic chromatin disruption evidence
TAD and growth endpoint assays
REST target validation studies
Reported in vitro/in vivo pharmacology
Reproducibility and cross-study comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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